methoxyurea

Vue d'ensemble

Description

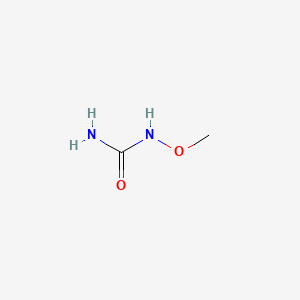

methoxyurea (chemical formula: C₂H₆N₂O₂) is a derivative of urea where one of the hydrogen atoms is replaced by a methoxy group. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

methoxyurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both mild and efficient, yielding high chemical purity . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene .

Industrial Production Methods

Industrial production of urea derivatives, including urea, methoxy-, often involves large-scale synthesis using resource-efficient and environment-friendly methods. The reaction of isocyanates with amines in water is a preferred method due to its simplicity and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

methoxyurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common reagents include external oxidants and conditions that promote selective oxidative behavior.

Substitution: Reagents such as phenyliodine diacetate and ammonia are used under mild conditions.

Major Products Formed

Applications De Recherche Scientifique

methoxyurea has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of urea, methoxy- involves its interaction with molecular targets and pathways. For instance, in oxidative reactions, the N-O bond of the urea substrate exhibits superior oxidative behavior, leading to the formation of specific products like dihydroquinazolinones . In biological systems, urea derivatives can interact with cellular targets to exert anticancer and antioxidant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethylamine-based urea derivatives: These compounds, bearing fluoro, methoxy, and methyl groups, exhibit significant biological activity, including anticancer and antioxidant properties.

N-substituted ureas: These derivatives are synthesized through similar methods and have applications in various fields.

Uniqueness

methoxyurea is unique due to its methoxy substitution, which imparts distinct chemical and biological properties. Its ability to undergo selective oxidative reactions and its applications in diverse fields highlight its uniqueness compared to other urea derivatives .

Activité Biologique

Methoxyurea is a compound derived from urea, characterized by the presence of a methoxy group (-OCH₃) attached to its structure. This modification can significantly influence the biological activity of the compound, particularly in pharmacological and biochemical contexts. This article delves into the biological activities of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The basic structure of this compound can be represented as follows:

The presence of the methoxy group enhances lipophilicity, which can affect membrane permeability and bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Ribonucleotide Reductase : this compound is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to a decrease in deoxyribonucleotide triphosphates (dNTPs), ultimately affecting DNA replication and repair processes .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death .

- Antimicrobial Activity : this compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM. The mechanism was primarily through the induction of apoptosis mediated by caspase activation .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial efficacy of this compound, it was found to exhibit potent activity against S. aureus with an MIC value of 4 µg/mL. The compound's effectiveness was comparable to traditional antibiotics such as penicillin, showcasing its potential as an alternative treatment for resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for methoxyurea, and how can researchers optimize yield and purity?

Classification : Basic

Methodological Answer :

this compound synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methoxyamine with urea derivatives under controlled pH and temperature conditions. To optimize yield and purity:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Employ recrystallization or column chromatography, verifying purity via melting point analysis and NMR spectroscopy .

- Reproducibility : Document solvent ratios, catalyst concentrations, and reaction times meticulously to ensure reproducibility .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Classification : Advanced

Methodological Answer :

Discrepancies may arise from variations in experimental design, such as cell lines, dosages, or assay conditions. Strategies include:

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .

- Replication Studies : Reproduce experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) to isolate variables .

- Dose-Response Curves : Validate activity thresholds using multiple concentrations and statistical models (e.g., log-dose vs. response) .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

Classification : Basic

Methodological Answer :

- Structural Elucidation : Use H/C NMR and FT-IR to confirm functional groups and molecular structure .

- Purity Assessment : Quantify impurities via HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) .

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products, referencing spectral libraries for annotation .

Q. What strategies are effective in designing dose-response studies for this compound to minimize off-target effects?

Classification : Advanced

Methodological Answer :

- Framework Alignment : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define dose ranges .

- Negative Controls : Include vehicle-only controls and non-target cell lines to assess specificity .

- High-Throughput Screening : Use automated platforms to test multiple doses in parallel, reducing experimental bias .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Classification : Basic

Methodological Answer :

- Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. In comparative studies between this compound and analogs (e.g., hydroxyurea), what methodological considerations are critical?

Classification : Advanced

Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HeLa or primary fibroblasts) and incubation times to ensure comparability .

- Mechanistic Overlap : Predefine shared molecular targets (e.g., ribonucleotide reductase inhibition) to contextualize differences .

- Statistical Power : Calculate sample sizes a priori using G*Power to detect significant differences between analogs .

Q. What in vitro assays are commonly used to assess this compound’s efficacy, and how should controls be implemented?

Classification : Basic

Methodological Answer :

- Cytotoxicity Assays : MTT or resazurin assays with triplicate technical replicates to quantify IC values .

- Positive Controls : Include hydroxyurea or other urea derivatives with known activity to benchmark results .

- Data Normalization : Express results as percentage viability relative to untreated controls to minimize plate-to-plate variability .

Q. How can computational modeling be integrated with experimental data to predict this compound’s mechanism of action?

Classification : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate this compound binding to targets (e.g., ribonucleotide reductase) .

- QSAR Models : Train machine learning algorithms on structural analogs to predict bioavailability or toxicity .

- Validation : Cross-reference computational predictions with wet-lab data (e.g., enzyme inhibition assays) .

Propriétés

IUPAC Name |

methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHLTMWXHJLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186395 | |

| Record name | Urea, methoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-27-3 | |

| Record name | Methoxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, methoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2K6DHH9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.